molecular formula C11H16BNO3 B581084 4-(N-Propylaminocarbonylmethyl)phenylboronic acid CAS No. 1256345-81-9

4-(N-Propylaminocarbonylmethyl)phenylboronic acid

Cat. No.: B581084
CAS No.: 1256345-81-9
M. Wt: 221.063
InChI Key: OVUKJQVGEINYRX-UHFFFAOYSA-N
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Description

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylaminocarbonylmethyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable amine and carbonyl source. One common method is the reaction of 4-bromophenylboronic acid with N-propylamine and formaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(N-Propylaminocarbonylmethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the propylaminocarbonylmethyl moiety can be reduced to form alcohols or amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-(N-Propylaminocarbonylmethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biological molecules such as enzymes and receptors, potentially inhibiting their activity. The boronic acid group can also participate in various chemical reactions, facilitating the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Methylaminocarbonyl)phenylboronic acid
  • 4-(N-Boc-amino)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various applications.

Properties

IUPAC Name

[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUKJQVGEINYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681588
Record name {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-81-9
Record name {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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